4-amino-N-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide
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Overview
Description
4-amino-N-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an amino group, a trifluoromethyl group, and a piperazine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide precursors under oxidative conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through trifluoromethylation reactions, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling and Functionalization: The final steps involve coupling the intermediate compounds and functionalizing the molecule to introduce the amino and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine moieties, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s structural features allow it to interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. The trifluoromethyl group, in particular, is known to enhance the pharmacokinetic properties of drugs.
Industry
Industrially, the compound can be used in the development of new materials, agrochemicals, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-amino-N-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can bind to various receptors, modulating their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxamide
- 4-amino-N-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxylate
- 4-amino-N-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)isothiazole-3-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity for certain biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-amino-N-methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2S/c1-22-15(26)13-12(21)14(28-23-13)16(27)25-7-5-24(6-8-25)11-4-2-3-10(9-11)17(18,19)20/h2-4,9H,5-8,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLKNELGKKRFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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